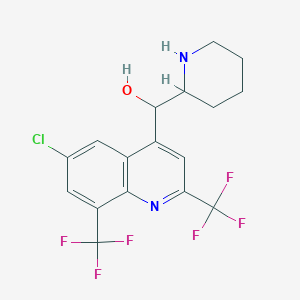
(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized by cyclization reactions involving appropriate precursors. For instance, the reaction of 2,8-bis(trifluoromethyl)aniline with suitable reagents can yield the quinoline core.
Introduction of the Chloro Group: The chloro substituent at position 6 can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinyl Group: The (2-piperidinyl)hydroxymethyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, chlorination, and nucleophilic substitution reactions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, aldehydes, carboxylic acids, amines, and alcohols .
Aplicaciones Científicas De Investigación
(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: It may inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: The compound can bind to cellular receptors, modulating their activity and affecting cellular signaling.
Disrupt Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparación Con Compuestos Similares
Similar Compounds
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol: This compound has a similar quinoline core with trifluoromethyl substituents but differs in the substituent at position 4.
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone: Similar to the above compound but with a methanone group at position 4.
Uniqueness
(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol is unique due to the presence of the chloro substituent at position 6 and the (2-piperidinyl)hydroxymethyl group at position 4.
Propiedades
Fórmula molecular |
C17H15ClF6N2O |
|---|---|
Peso molecular |
412.8 g/mol |
Nombre IUPAC |
[6-chloro-2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol |
InChI |
InChI=1S/C17H15ClF6N2O/c18-8-5-9-10(15(27)12-3-1-2-4-25-12)7-13(17(22,23)24)26-14(9)11(6-8)16(19,20)21/h5-7,12,15,25,27H,1-4H2 |
Clave InChI |
LKPNSNZUBSVOAW-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C(C2=CC(=NC3=C2C=C(C=C3C(F)(F)F)Cl)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


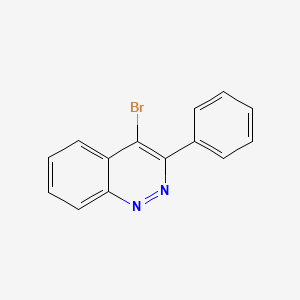
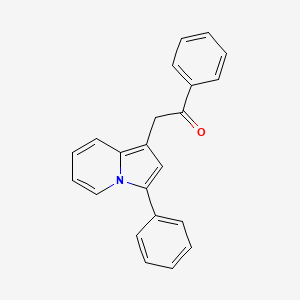
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
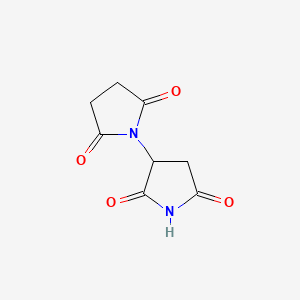
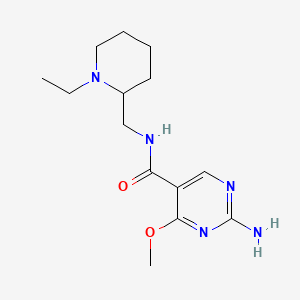


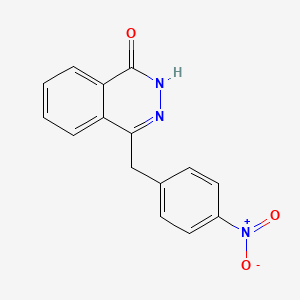
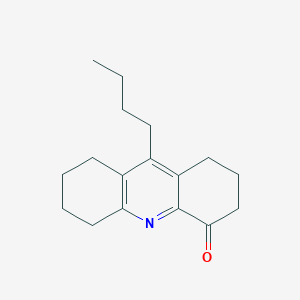
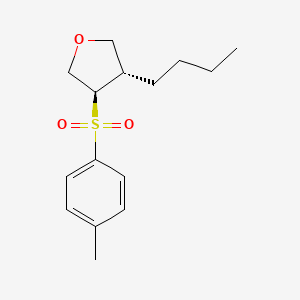
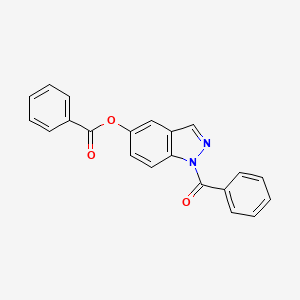
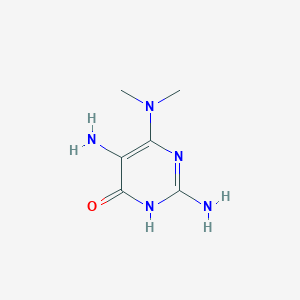
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)

